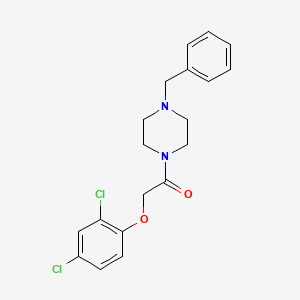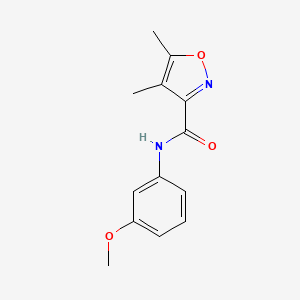![molecular formula C18H15F2N7OS B10959405 7-(difluoromethyl)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959405.png)
7-(difluoromethyl)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds with diverse applications. Let’s explore further.
Preparation Methods
Synthetic Routes::
- The 5-difluoromethyl derivative of pyrazolo[1,5-a]pyrimidine is primarily formed in trifluoroacetic acid .
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: can be synthesized via a regionally selective process.
Industrial Production:: Unfortunately, specific industrial production methods are not widely documented. research in this area continues to evolve.
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution: Like many heterocyclic compounds, our compound undergoes various reactions. These include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative reactions might involve peroxides or metal catalysts, while reductions could use hydrides.
Major Products: The major products formed during these reactions vary based on the reaction type and substituents. Detailed studies are essential to understand the scope of these transformations.
Scientific Research Applications
Versatility::
Chemistry: Researchers explore its reactivity, stability, and potential as building blocks for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors, etc.) can reveal new drug leads.
Medicine: Could it be a potential drug candidate? Clinical studies are ongoing.
Industry: Applications in materials science, catalysis, and more.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets. These could involve enzymes, receptors, or signaling pathways. Detailed studies are necessary to unravel the precise mechanisms.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers often compare it to related pyrazolo[1,5-a]pyrimidines. Its unique features may set it apart from others in this class.
Properties
Molecular Formula |
C18H15F2N7OS |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H15F2N7OS/c1-10-23-24-18(29-2)26(10)25-17(28)12-9-21-27-14(15(19)20)8-13(22-16(12)27)11-6-4-3-5-7-11/h3-9,15H,1-2H3,(H,25,28) |
InChI Key |
FYTZETYXSXXBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10959323.png)
![4-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959330.png)

![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959333.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10959339.png)



![N-[1-({[(Z)-amino(thiophen-2-yl)methylidene]amino}oxy)-1-oxopropan-2-yl]-4-bromobenzamide](/img/structure/B10959363.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B10959370.png)
![2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10959377.png)
![ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate](/img/structure/B10959384.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959391.png)
methanone](/img/structure/B10959407.png)
